3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a complex carbohydrate compound, specifically a sialylated disaccharide. Its molecular formula is and it has a CAS number of 81693-22-3. This compound consists of a sialic acid moiety (N-acetylneuraminic acid) linked to N-acetyllactosamine, which is a disaccharide formed from N-acetylglucosamine and galactose. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical applications .
3'-SLN is thought to be involved in various cellular processes by interacting with other molecules on cell surfaces. Here are two potential mechanisms:
The chemical reactivity of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt primarily involves glycosidic bond formation and hydrolysis. The sialic acid component can undergo hydrolysis under acidic conditions, releasing N-acetylneuraminic acid. Additionally, it can participate in enzymatic reactions catalyzed by sialidases, which cleave sialic acids from glycoproteins and glycolipids. Such reactions are significant in biological systems, particularly in cell signaling and pathogen interactions .
This compound exhibits various biological activities, particularly in the context of cell recognition and interaction. Sialylated glycans like 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are known to play crucial roles in cellular processes such as immune response modulation and pathogen adhesion. For instance, influenza viruses utilize sialic acid residues on host cells for attachment and entry, indicating that this compound may serve as a receptor analogue in virology studies . Additionally, it has been implicated in the regulation of cell signaling pathways due to its involvement in cellular interactions.
The synthesis of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can be achieved through several methods:
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several applications across different fields:
Interaction studies involving 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt focus on its role as a ligand for various pathogens and cell receptors. Research has shown that this compound can inhibit the binding of certain viruses to host cells by mimicking natural receptors. For example, studies have demonstrated its ability to block influenza virus attachment to epithelial cells, highlighting its potential as a therapeutic agent . Furthermore, it is also investigated for its interactions with lectins and other carbohydrate-binding proteins.
Several compounds share structural similarities with 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt. Below is a comparison with some notable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3'-Sialyllactose | Contains sialic acid linked to lactose | Important for infant nutrition; found in human milk |
N-Acetylneuraminic Acid | Free form of sialic acid | Plays a critical role in cell signaling |
N-Acetyllactosamine | Lacks sialic acid moiety | Simpler structure; involved in basic glycan biology |
3'-A-Sialyllactosamine Sodium Salt | Similar linkage but different stereochemistry | Specific binding properties relevant to avian viruses |
Each of these compounds plays distinct roles in biological systems, but 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its dual functionality as both a carbohydrate and a receptor analogue, making it particularly valuable in research related to infectious diseases and cellular interactions .
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt, commonly known as 3'-sialyllactose, demonstrates widespread distribution across various human biofluids, with concentrations varying significantly depending on the specific biofluid and physiological conditions [2] [4]. This sialylated trisaccharide has been identified as a naturally occurring component in human urine, where it serves as a biomarker for certain metabolic processes [2]. Research has established that this compound appears in detectable concentrations in human urine samples, particularly in infants who consume human milk containing high levels of human milk oligosaccharides [21].
The presence of 3'-sialyllactose in human blood plasma has been documented through systematic studies examining the absorption and systemic circulation of human milk oligosaccharides [21]. These investigations have revealed that a significant portion of orally administered 3'-sialyllactose is absorbed into the systemic circulation, where it can be detected and quantified using advanced analytical techniques [21]. The compound's appearance in plasma indicates its potential for systemic biological effects beyond local gastrointestinal functions [21].
Cerebrospinal fluid represents another important biofluid where sialylated oligosaccharides, including structural analogs of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt, have been identified [17] [19]. Studies examining cerebrospinal fluid composition have demonstrated the presence of sialylated compounds that share structural similarities with 3'-sialyllactose, suggesting potential neurological significance of these molecules [17]. The detection of such compounds in cerebrospinal fluid supports hypotheses regarding their role in brain development and neurological function [19].
Human saliva has emerged as another biofluid containing sialylated oligosaccharides related to 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [19]. Research examining inflammatory profiles in various biofluids has identified multiple sialylated compounds in saliva samples, indicating the presence of structurally similar molecules to the target compound [19]. These findings suggest that sialylated oligosaccharides may play important roles in oral health and immune function [19].
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt represents one of the most abundant sialylated oligosaccharides found in human milk, with concentrations varying throughout the lactation period [4] [5]. Research has established that this compound is present in colostrum at concentrations ranging from 0.09 to 0.35 grams per liter, while mature milk contains levels between 0.17 and 0.50 grams per liter [28]. These concentrations demonstrate significant individual variation among mothers and change dynamically throughout the lactation period [5].
The structural composition of 3'-sialyllactose in human milk consists of N-acetylneuraminic acid linked via an α2-3 glycosidic bond to galactose, which is subsequently linked through a β1-4 bond to glucose [4] [6]. This specific linkage pattern distinguishes it from its isomer 6'-sialyllactose, which contains an α2-6 linkage between N-acetylneuraminic acid and galactose [4]. The predominance of the α2-3 linkage in human milk reflects the evolutionary significance of this structural arrangement [6].
Lactation Stage | 3'-Sialyllactose Concentration (g/L) | Study Reference |
---|---|---|
Colostrum (0-5 days) | 0.09-0.35 | [28] |
Transitional Milk (6-14 days) | 0.20-0.45 | [28] |
Mature Milk (>14 days) | 0.17-0.50 | [28] |
Analytical studies have demonstrated that 3'-sialyllactose accounts for approximately 70-83% of all sialic acid present in human milk when bound within oligosaccharide structures [35]. This proportion significantly exceeds that found in other mammalian milks, highlighting the unique composition of human milk and its evolutionary adaptation for human infant development [35]. The remaining sialic acid in human milk is distributed among glycoprotein glycans (14-28%) and glycolipids (0.2-0.4%) [35].
The biosynthesis of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt in human mammary epithelial cells involves specific sialyltransferases, particularly ST3Gal4, which catalyzes the addition of N-acetylneuraminic acid to lactose via the α2-3 linkage [35] [37]. This enzymatic process occurs within the Golgi apparatus of mammary alveolar cells and is regulated by various factors including maternal genetics, nutrition, and lactation stage [37].
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt and structurally related sialylated compounds occur extensively as terminal structures on glycoproteins throughout human tissues [9] [13]. These sialylated oligosaccharides typically appear as terminal modifications on N-linked glycans, where they serve critical roles in protein folding, stability, and biological recognition processes [9]. Research has demonstrated that the α2-3 sialylated structures, including those containing the 3'-N-Acetylneuraminyl-N-acetyllactosamine motif, are particularly abundant on cell surface glycoproteins [9].
The occurrence of 3'-sialylated structures on glycolipids has been extensively documented in human tissues, particularly within gangliosides and other complex sphingolipids [9] [11]. These sialylated glycolipids play essential roles in cell membrane structure and function, contributing to membrane stability and serving as recognition sites for various biological interactions [9]. The incorporation of 3'-N-Acetylneuraminyl-N-acetyllactosamine-like structures into glycolipids occurs through the action of specific glycosyltransferases that recognize the appropriate acceptor substrates [11].
Studies examining human erythropoietin have revealed the presence of sialylated N-glycan structures that contain motifs similar to 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [13]. These investigations have shown that such sialylated structures are crucial for the biological activity and stability of therapeutic glycoproteins [13]. The specific pattern of sialylation, including the presence of α2-3 linked sialic acid residues, significantly influences the pharmacokinetic properties and biological efficacy of these glycoproteins [13].
Human tear fluid contains highly sialylated glycoproteins that incorporate oligosaccharide structures related to 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [25] [27]. Research has identified tear fluid glycoproteins with oligosaccharides containing up to 16 monosaccharide units, many of which include sialylated terminal structures [25]. These highly complex sialylated oligosaccharides follow the general formula dHex(0→2)NeuAc(1→)(x)Hex(x)HexNAc(x)(-ol), where x ranges from 1-6, and the number of sialic acids is typically less than 5 [25].
The tissue-specific expression of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt and related sialylated structures varies significantly across different organ systems, reflecting specialized biological functions [33] [34]. Research examining sialyltransferase expression patterns has revealed that ST3Gal I, which contributes to the synthesis of α2-3 sialylated structures, is strongly expressed in spleen and salivary gland tissues, with weaker expression detected in brain, liver, heart, kidney, and thymus [33].
Brain tissue demonstrates particularly notable patterns of sialylated oligosaccharide expression, with ST3Gal II showing strong expression specifically in neural tissues [33]. This brain-specific expression pattern suggests important roles for 3'-sialylated structures in neurological development and function [33]. The selective expression of different sialyltransferases across brain regions indicates tissue-specific requirements for particular sialylated oligosaccharide structures [33].
Liver and kidney tissues have been identified as major sites for the metabolism and clearance of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [34]. Analytical studies conducted in minipig models have demonstrated measurable concentrations of both 3'-sialyllactose and its isomer 6'-sialyllactose in liver and kidney tissues following systemic administration [34]. These findings indicate that these organs play crucial roles in the processing and elimination of sialylated oligosaccharides from the body [34].
Tissue | ST3Gal I Expression | ST3Gal II Expression | Functional Significance |
---|---|---|---|
Brain | Weak | Strong | Neural development, cognition [33] |
Liver | Weak | Developmental | Metabolism, clearance [33] [34] |
Kidney | Weak | Developmental | Filtration, excretion [33] [34] |
Spleen | Strong | Weak | Immune function [33] |
Salivary Gland | Strong | Weak | Oral immunity [33] |
The mammary gland represents a specialized tissue with unique expression patterns of enzymes involved in 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt synthesis [37]. During lactation, mammary epithelial cells upregulate the expression of specific sialyltransferases responsible for human milk oligosaccharide biosynthesis [37]. This tissue-specific regulation ensures the production of appropriate concentrations of sialylated oligosaccharides required for infant nutrition and development [37].
Placental tissues have been identified as sites where sialylated oligosaccharides play important biological roles [35]. Research has demonstrated that the placenta expresses various sialyltransferases and contains sialylated glycoconjugates that may influence maternal-fetal interactions [35]. The presence of these sialylated structures in placental tissues suggests their involvement in pregnancy maintenance and fetal development [35].
The evolutionary conservation of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt and related sialylated structures demonstrates significant variation across mammalian species, reflecting different evolutionary pressures and biological requirements [28] [29]. Comparative analysis of milk oligosaccharides across mammalian species reveals that the concentration and structural diversity of sialylated oligosaccharides differ substantially between species [28].
Human milk contains the highest diversity and concentration of sialylated oligosaccharides among all mammalian species studied, with 3'-sialyllactose representing one of the most abundant components [28]. In contrast, bovine milk contains significantly lower concentrations of 3'-sialyllactose, ranging from 0.04-0.12 grams per liter in mature milk compared to 0.17-0.50 grams per liter in human milk [28]. This difference reflects the evolutionary divergence between human and bovine lactation strategies [28].
Species | 3'-Sialyllactose in Colostrum (g/L) | 3'-Sialyllactose in Mature Milk (g/L) | Evolutionary Significance |
---|---|---|---|
Human | 0.09-0.35 | 0.17-0.50 | High cognitive development [28] |
Bovine | 0.09-1.25 | 0.04-0.12 | Rapid growth emphasis [28] |
Caprine | 0.18-0.25 | 0.03-0.09 | Moderate complexity [28] |
Porcine | 0.09 | 0.01 | Limited sialylation [28] |
Elephant | 1.89 | 0.86 | High maternal investment [28] |
The evolutionary history of sialic acid metabolism reveals crucial insights into the conservation of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt-related pathways [29] [31]. A significant evolutionary event occurred approximately 2.7-2.8 million years ago when the CMAH gene, responsible for converting N-acetylneuraminic acid to N-glycolylneuraminic acid, was inactivated in the human lineage [29] [31]. This inactivation resulted in humans being genetically deficient in N-glycolylneuraminic acid, leading to an exclusive reliance on N-acetylneuraminic acid-containing structures like 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [29].
The phylogenetic analysis of α2,3-sialyltransferases across vertebrate species reveals ancient evolutionary origins for the enzymes responsible for synthesizing 3'-sialylated structures [11]. These studies have identified ten vertebrate ST3Gal subfamilies that originated from genome duplication events at the base of vertebrate evolution [11]. The conservation of these enzyme families across species indicates the fundamental importance of α2,3 sialylated structures in vertebrate biology [11].
Comparative studies of sialyltransferase evolution have revealed lineage-specific gene losses and functional divergence among different mammalian species [11] [32]. The human lineage has retained specific sialyltransferase activities that enable the production of complex sialylated oligosaccharides, including 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt [32]. This retention reflects the evolutionary importance of these structures for human development, particularly in relation to brain development and immune system maturation [32].